molecular formula C8H14BI B3029564 9-Iodo-9-borabicyclo[3.3.1]nonane CAS No. 70145-42-5

9-Iodo-9-borabicyclo[3.3.1]nonane

Cat. No.: B3029564
CAS No.: 70145-42-5
M. Wt: 247.91 g/mol
InChI Key: YAYIUFDUYUYPJC-UHFFFAOYSA-N
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Description

9-Iodo-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used as a hydroboration reagent. The presence of the iodine atom in this compound enhances its reactivity and makes it a valuable intermediate in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN, is carbodiimides . It acts as a metal-free catalyst for the hydroboration of carbodiimides .

Mode of Action

9-BBN interacts with its targets through a process known as hydroboration . This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . The commercial 9-BBN dimer is used as a catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have proposed a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .

Biochemical Pathways

The hydroboration reaction catalyzed by 9-BBN affects the carbodiimide biochemical pathway . The reaction proceeds via a 1,4-hydroboration of the enone and B-O/B-H transborylation with HBpin, enabling catalyst turnover .

Pharmacokinetics

It exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Result of Action

The result of 9-BBN’s action is the formation of organoboranes . These compounds can be converted to various functional groups, enabling the synthesis of a variety of organic compounds . The hydroboration reaction exhibits remarkable regio-, chemo-, and stereoselectivity .

Action Environment

9-BBN is thermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This stability influences its action, efficacy, and stability. It should be kept dry and away from oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc, as ignition may result .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Iodo-9-borabicyclo[3.3.1]nonane can be synthesized through the iodination of 9-borabicyclo[3.3.1]nonane. The typical synthetic route involves the reaction of 9-borabicyclo[3.3.1]nonane with iodine in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under controlled conditions to ensure the selective formation of the iodo derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-Iodo-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organoborane derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The boron center can be reduced to form different boron-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkyl or aryl halides, and the reactions are typically carried out in polar solvents like tetrahydrofuran.

    Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with conditions including the presence of a base and a suitable solvent.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various organoborane derivatives.

    Coupling Reactions: Biaryl compounds or other carbon-carbon bonded structures.

    Reduction Reactions: Reduced boron-containing compounds.

Scientific Research Applications

9-Iodo-9-borabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.

    Medicine: Research is ongoing to investigate its potential use in drug development and as a precursor for boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials and as a reagent in various industrial chemical processes.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: The parent compound, widely used as a hydroboration reagent.

    9-Alkyl-9-borabicyclo[3.3.1]nonane: Derivatives with alkyl groups, used in similar hydroboration reactions.

    9-Aryl-9-borabicyclo[3.3.1]nonane: Derivatives with aryl groups, used in coupling reactions.

Uniqueness

9-Iodo-9-borabicyclo[3.3.1]nonane is unique due to the presence of the iodine atom, which significantly enhances its reactivity compared to other derivatives. This makes it particularly valuable in substitution and coupling reactions, where the iodine atom can be selectively replaced or utilized to form new bonds.

Properties

IUPAC Name

9-iodo-9-borabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYIUFDUYUYPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342057
Record name 9-Iodo-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70145-42-5
Record name 9-Iodo-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Iodo-9-borabicyclo[3.3.1]nonane
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